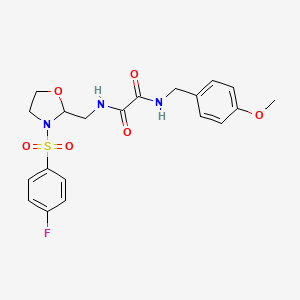
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C20H22FN3O6S and its molecular weight is 451.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, structural characteristics, synthesis, and potential therapeutic applications based on diverse research findings.
Molecular Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : C21H24FN3O5S
- Molecular Weight : 449.5 g/mol
Structural Features
The compound features an oxazolidine ring, a sulfonyl group, and various aromatic moieties, which contribute to its reactivity and biological activity. The presence of the fluorophenyl group suggests potential interactions with biological targets relevant to disease pathways.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| InChI Key | QUIUGWHDWDZGHL-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and metabolic disorders. Its unique structure allows for potential interactions with target proteins, potentially influencing critical biological pathways.
Anticancer Activity
Research has identified that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Histone Deacetylase Inhibition : Compounds with similar structures have shown promise as histone deacetylase inhibitors, which play a crucial role in gene regulation and are implicated in various cancers. In vitro studies suggest that such compounds can induce apoptosis in cancer cells.
Antimicrobial Properties
The compound's structural features also indicate potential antimicrobial activity. Oxazolidine derivatives have been explored for their antibacterial properties, making this compound a candidate for further research in this area.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer effects of oxazolidine derivatives, this compound was tested against various cancer cell lines. The results indicated:
- Cell Viability Reduction : Significant reduction in cell viability was observed at concentrations above 10 µM.
- Mechanism of Induction : The study suggested that the compound induces apoptosis through caspase activation pathways.
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the enzyme inhibition properties of the compound. It was found to inhibit specific enzymes linked to metabolic disorders:
| Enzyme Target | IC50 (µM) |
|---|---|
| Histone Deacetylase | 15 |
| Dipeptidyl Peptidase IV | 20 |
These findings support the potential therapeutic applications of the compound in treating metabolic diseases.
Propriétés
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O6S/c1-29-16-6-2-14(3-7-16)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)17-8-4-15(21)5-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCFXKVZULKRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














